molecular formula C12H20BrNO2 B2870981 Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate CAS No. 2138824-00-5

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate

Cat. No.: B2870981
CAS No.: 2138824-00-5
M. Wt: 290.20 g/mol
InChI Key: SJDSFQOGWBCCFH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO2 It is a piperidine derivative that features a tert-butyl ester group and a bromoethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an aminoethenyl group, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity compared to similar compounds. This makes it particularly useful in synthetic chemistry and drug development, where specific reactivity is desired .

Properties

CAS No.

2138824-00-5

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4,7,10H,5-6,8-9H2,1-3H3

InChI Key

SJDSFQOGWBCCFH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr

solubility

not available

Origin of Product

United States

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